2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a cyclohexylthiazolyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with 2-chloroacetyl chloride to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorophenyl group can facilitate binding to hydrophobic pockets, while the thiazole ring can participate in hydrogen bonding or π-π interactions. The acetamide moiety can also contribute to binding through hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(thiazol-2-yl)acetamide: Lacks the cyclohexyl group, which may affect its binding properties and biological activity.
2-(2-chlorophenyl)-N-((4-methylthiazol-2-yl)methyl)acetamide: The presence of a methyl group instead of a cyclohexyl group can influence its steric and electronic properties.
2-(2-bromophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide: The bromine atom can alter the compound’s reactivity and binding characteristics compared to chlorine.
Uniqueness
2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the cyclohexyl group can enhance hydrophobic interactions, while the thiazole ring and chlorophenyl group provide opportunities for diverse chemical reactions and biological interactions.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c19-15-9-5-4-8-14(15)10-17(22)20-11-18-21-16(12-23-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKBPDMLIJLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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